molecular formula C15H12ClIN2O2S B4887878 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide

Cat. No. B4887878
M. Wt: 446.7 g/mol
InChI Key: JHEVPVFRXYZNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide, also known as CIIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CIIB is a small molecule inhibitor that targets the protein kinase CK2, which is involved in several cellular processes such as cell growth, proliferation, and differentiation.

Mechanism of Action

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide targets the ATP-binding site of CK2, which is essential for its activity. By binding to this site, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide inhibits the phosphorylation of several downstream targets of CK2, leading to the inhibition of cell growth, proliferation, and differentiation. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to inhibit the phosphorylation of tau protein, which is a hallmark of the disease. In addition, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to inhibit the replication of several viruses, including HIV, HCV, and HSV-1.

Advantages and Limitations for Lab Experiments

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for CK2, which makes it an ideal tool for studying the function of CK2 in various cellular processes. However, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide also has some limitations. It has a short half-life and low solubility, which can limit its effectiveness in some experiments. In addition, its specificity for CK2 may limit its applications in studying other cellular processes.

Future Directions

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has several potential future directions for research. One direction is the development of more potent and selective CK2 inhibitors based on the structure of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide. Another direction is the study of the role of CK2 in other diseases such as diabetes and cardiovascular diseases. In addition, the development of novel drug delivery systems for N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide may enhance its effectiveness in treating cancer and neurodegenerative diseases. Overall, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has significant potential for future research in various fields.

Scientific Research Applications

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been extensively studied for its potential applications in cancer research. CK2 is overexpressed in several types of cancer, and its inhibition by N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's disease, where CK2 is involved in the phosphorylation of tau protein, which is a hallmark of the disease. In addition, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been studied for its potential applications in viral infections, where CK2 is involved in the replication of several viruses.

properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIN2O2S/c1-21-13-7-6-9(8-11(13)16)18-15(22)19-14(20)10-4-2-3-5-12(10)17/h2-8H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEVPVFRXYZNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.